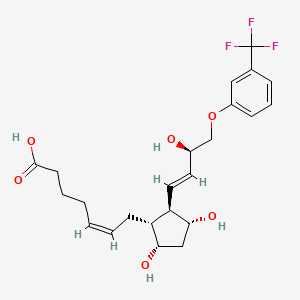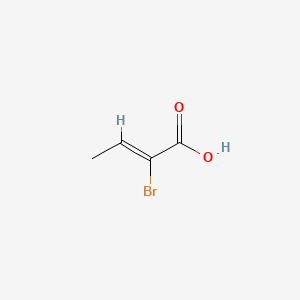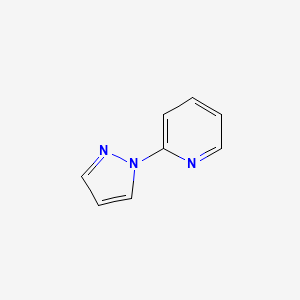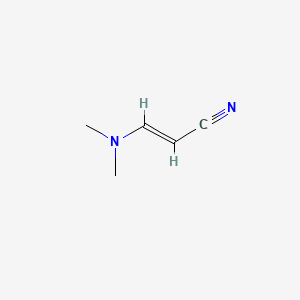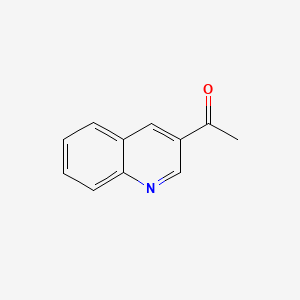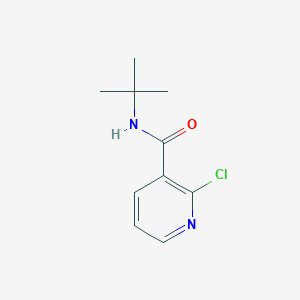
N-tert-butyl-2-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-tert-butyl-2-chloropyridine-3-carboxamide” is a type of organic compound known as a pyridine carboxamide . It contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a tert-butyl group, a chlorine atom, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of “N-tert-butyl-2-chloropyridine-3-carboxamide” can be deduced from its name. It has a pyridine ring with a chlorine atom at the 2-position, a tert-butyl group attached to a nitrogen atom, and a carboxamide group at the 3-position .Chemical Reactions Analysis
As a pyridine derivative, this compound might undergo electrophilic substitution reactions at the positions activated by the nitrogen atom. The carboxamide group could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-tert-butyl-2-chloropyridine-3-carboxamide” would depend on its exact structure. As a pyridine derivative, it would be expected to have some degree of aromatic stability. The presence of the carboxamide group could confer some degree of polarity and potential for hydrogen bonding .Applications De Recherche Scientifique
Chemical Modification and Reactions
N-tert-butyl-2-chloropyridine-3-carboxamide serves as a key compound in various chemical reactions and modifications. For instance, its use in the reaction with magnesiated bases on substituted pyridines can lead to deprotonation or 1,4-addition, forming derivatives with potential practical applications (Bonnet et al., 2001). Another study involved the synthesis and study of N-benzyl carboxamides and tert-butyl acylcarbamates derived from pyridine and pyrazine, indicating facilitated reduction under mild conditions (Ragnarsson et al., 2001).
Synthesis and Properties of Polymers
Research has been conducted on synthesizing and studying the properties of polymers using compounds like N-tert-butyl-2-chloropyridine-3-carboxamide. For example, Hsiao et al. (2000) synthesized polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, leading to noncrystalline, thermally stable polymers with potential applications in material science (Hsiao et al., 2000).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, derivatives of N-tert-butyl-2-chloropyridine-3-carboxamide have been investigated for their potential as drug candidates. For instance, the discovery and synthesis of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as potential inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease are notable (Jacobs et al., 2013).
Synthesis of Fluorophores
The compound has also been used in the synthesis of fluorophores. Wrona-Piotrowicz et al. (2016) explored the lithiation of N-tert-butylpyrene-1-carboxamide leading to fluorescent compounds with potential applications in material science and bioimaging (Wrona-Piotrowicz et al., 2016).
Propriétés
IUPAC Name |
N-tert-butyl-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNZKESLUSNPBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394039 |
Source


|
| Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-chloropyridine-3-carboxamide | |
CAS RN |
144084-34-4 |
Source


|
| Record name | N-tert-butyl-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

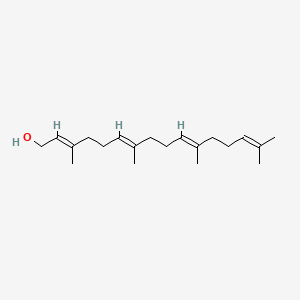
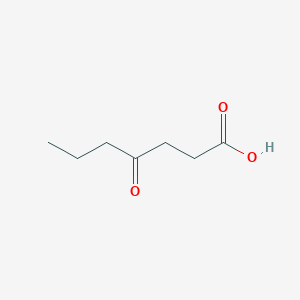
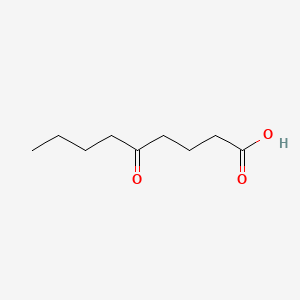
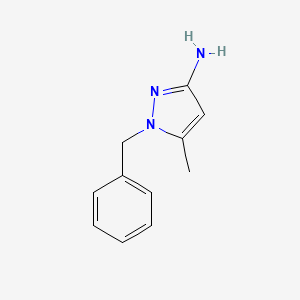
![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)

